2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid
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Overview
Description
2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid is a compound with the molecular formula C10H19NO2 It is characterized by the presence of an amino group and a cyclohexyl ring with two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid typically involves the reaction of 4,4-dimethylcyclohexanone with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and subsequent nucleophilic substitution products.
Scientific Research Applications
2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-ethylcyclohexyl)acetic acid
- 2-Amino-2-(4-methylcyclohexyl)acetic acid
- 2-Amino-2-(4,4-dimethylcyclopentyl)acetic acid
Uniqueness
2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups on the cyclohexyl ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
2-amino-2-(4,4-dimethylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUCKXNUHHPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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